2-Fluoro-6-nitrophenylthiocyanate

Übersicht

Beschreibung

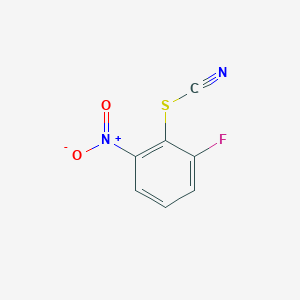

2-Fluoro-6-nitrophenylthiocyanate is a chemical compound with the CAS Number 21325-05-3 . It has a molecular weight of 198.18 and its IUPAC name is 1-fluoro-3-nitro-2-thiocyanatobenzene . The compound is solid at room temperature .

Molecular Structure Analysis

The Inchi Code for 2-Fluoro-6-nitrophenylthiocyanate is 1S/C7H3FN2O2S/c8-5-2-1-3-6 (10 (11)12)7 (5)13-4-9/h1-3H . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Wissenschaftliche Forschungsanwendungen

Fluorescent Dyes and Labeling

One study demonstrates the conversion of a boranil fluorophore bearing a nitro-phenyl group into various derivatives, including amide, imine, urea, and thiourea, which exhibit strong luminescence. This process involved the use of an isothiocyanate intermediate derivative in a model labeling experiment with Bovine Serum Albumin (BSA), indicating potential applications in biochemical labeling and imaging (Frath et al., 2012).

Membrane Dynamics

Research into the dynamics of membrane penetration by the fluorescent group NBD attached to phosphatidylcholine molecules provides insights into the distribution and behavior of fluorophores in lipid bilayers. This study contributes to our understanding of membrane biochemistry and the design of fluorescent probes for studying cellular membranes (Huster et al., 2001).

Fluorosensors for Metal Ion Detection

Another study highlights the use of ultrathin graphitic carbon nitride nanosheets as a highly efficient fluorosensor for the rapid and ultrasensitive detection of Cu(2+). This application demonstrates the potential of 2-Fluoro-6-nitrophenylthiocyanate derivatives in environmental monitoring and the detection of metal ions in aqueous solutions (Tian et al., 2013).

Safety and Hazards

The safety information for 2-Fluoro-6-nitrophenylthiocyanate indicates that it is potentially dangerous. The compound has been assigned the GHS07 and GHS08 pictograms, and its hazard statements include H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/clothing/eye protection/face protection (P280), avoiding breathing dust (P261), and using only outdoors or in a well-ventilated area (P271) .

Eigenschaften

IUPAC Name |

(2-fluoro-6-nitrophenyl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2S/c8-5-2-1-3-6(10(11)12)7(5)13-4-9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVITFCFJAHPEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)SC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2750970.png)

methanone](/img/structure/B2750971.png)

![N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride](/img/structure/B2750972.png)

![4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2750975.png)

![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2750979.png)

![N-(4-acetylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2750980.png)

![N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2750990.png)